4-(3,4-Dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine
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Overview
Description
4-(3,4-dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine is a complex organic compound with a unique structure that includes a dichlorophenyl group, a piperidine ring, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The introduction of the dichlorophenyl group and the piperidine ring is usually accomplished through nucleophilic substitution reactions and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
4-(3,4-dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound’s unique properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-piperidin-1-yl)- [5-1h-pyrazol-4yl)-thiophen-3-yl]-methanone: This compound shares structural similarities with the piperidine ring and is used in therapeutic applications.
3,4-Dichlorophenol: This compound contains the dichlorophenyl group and is used in the synthesis of various derivatives.
Uniqueness
4-(3,4-dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H29Cl2N3O |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methyl-7-(3-piperidin-1-ylpropoxy)-3,4-dihydro-1H-2,6-naphthyridine |
InChI |
InChI=1S/C23H29Cl2N3O/c1-27-15-18-13-23(29-11-5-10-28-8-3-2-4-9-28)26-14-19(18)20(16-27)17-6-7-21(24)22(25)12-17/h6-7,12-14,20H,2-5,8-11,15-16H2,1H3 |
InChI Key |
HFOWUCXCCMJFIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CN=C(C=C2C1)OCCCN3CCCCC3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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